7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20ClFN6O2 and its molecular weight is 430.87. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) explored 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, tricyclic xanthine derivatives, for their potential in treating neurodegenerative diseases. The research focused on derivatives with the ability to act as dual-target-directed A1/A2A adenosine receptor antagonists, with some compounds displaying triple-target inhibition, suggesting a promising avenue for developing treatments that target multiple aspects of neurodegenerative conditions simultaneously (Brunschweiger et al., 2014).
Synthesis and Cytotoxic Activity
Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrating potent cytotoxic activities against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy (Deady et al., 2003).
Optical Properties and Molecular Structure
Research by Jiang et al. (2012) on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives revealed their optical properties through UV-vis absorption and fluorescence spectral characteristics. This study contributes to the understanding of the optical behaviors of such compounds, which could be useful in the development of optical materials or sensors (Jiang et al., 2012).
Metal Complexes as Models for Metal-Mediated Base Pairs
Sinha et al. (2015) investigated metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs, crucial for the development of novel nucleic acid structures with potential applications in biochemistry and nanotechnology (Sinha et al., 2015).
DPP-IV Inhibitors for Diabetes Management
Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting their potential use in managing type 2 diabetes by regulating the incretin system (Mo et al., 2015).
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)9-11(2)24-28)27(16)10-13-14(21)7-6-8-15(13)22/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFOBMNAHJSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=C(C=CC=C3Cl)F)N4C(=CC(=N4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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